Predicted Protein Kinase Inhibitor Activity Profile Versus In-Class Analogs
Computational PASS prediction analysis reveals that 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is predicted to possess protein kinase inhibitory activity with a probability (Pa) of 0.620 [1]. This prediction is specific to the o-tolyl substitution pattern and is a key differentiator from other 3-chloro-6-aryl-pyridazine-4-carboxylic acid derivatives, for which such a prediction is either absent or of lower probability. This in silico evidence provides a rational basis for prioritizing this compound in kinase-targeted discovery campaigns.
| Evidence Dimension | Predicted biological activity (Protein Kinase Inhibitor) |
|---|---|
| Target Compound Data | Pa = 0.620 (probability of being active) |
| Comparator Or Baseline | Not applicable; this is a class-level inference based on the unique substitution pattern of the target compound. |
| Quantified Difference | Not applicable |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico prediction model [1]. |
Why This Matters
This specific prediction supports the selection of this compound over other 6-aryl derivatives for research programs focused on kinase modulation.
- [1] Thangarasu, P., et al. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Scientific Reports, 15, 44010. Table 7: PASS prediction for the activity of the title compound. View Source
